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Introduction

JNJ-42165279 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an
enzyme responsible for the degradation of endogenous fatty acid amides (FAAS) such as the
endocannabinoid anandamide (AEA).[1][2] By inhibiting FAAH, JNJ-42165279 elevates the
levels of AEA and other FAAs like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA),
thereby potentiating their signaling and offering therapeutic potential for a range of neurological
and psychiatric disorders, including anxiety, depression, and pain.[1][3] This technical guide
provides a comprehensive overview of the pharmacological properties of INJ-42165279,
detailing its mechanism of action, in vitro and in vivo preclinical data, and clinical findings.

Mechanism of Action

JNJ-42165279 is a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[2][4] It acts as
a substrate for FAAH and forms a covalent bond with the catalytic site of the enzyme, leading
to its inactivation.[5] The slow reversibility of this binding allows for a prolonged duration of
action.[6]
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Fig. 1: Mechanism of Action of JNJ-42165279.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for JINJ-42165279.

Table 1: In Vitro Potency and Selectivity
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Parameter Species Value Reference
FAAH IC50 Human 70 nM [1112]
Rat 313 nM [1]
Panel of 50+ o
No significant
o receptors, enzymes, o
Selectivity ] inhibition (>50%) at 10  [1][4]
transporters, and ion
Y
channels
o CYP1A2, 2C8, 2C9, o
CYP Inhibition No inhibition at 10 uM [1][4]

2C19, 2D6, 3A4

hERG Inhibition No inhibition at 10 pM

[1]14]

Table 2: Preclinical Pharmacokinetics in Rats (20 mg/kg,

p.o.)
Parameter Plasma Brain Reference
Cmax 4.2 uM 6.3 uM [1]
Tmax 1 hour 1 hour [1]
Concentration at 8h ~130 nM ~167 nM [1]

Table 3: Clinical Pharmacokinetics in Healthy Volunteers

Parameter Value Reference

) Rapidly absorbed following
Absorption . _ [3]
oral administration

Plasma Half-life 8.14 - 14.1 hours [3]

Accumulation (Day 10 vs Day Cmax: ~98-156%, AUC: ~144-

1) 337% 3]

Table 4: Pharmacodynamic Effects in Humans
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Parameter Effect Dose Reference
Plasma AEA Increase 5.5 - 10-fold vs. 10-100 mg (single 3]
(Peak) placebo dose)
Plasma OEA/PEA 4.3 - 5.6-fold vs. 10-100 mg (single 3]
Increase (Peak) placebo dose)
CSF AEA Increase ~41 - 77-fold vs. )

) 10-75 mg (daily) [3]
(Day 7) baseline
CSF OEA Increase ~5.8 - 7.4-fold vs. )

] 10-75 mg (daily) [3]
(Day 7) baseline
Brain FAAH 10-50 mg (single

96 - 98% [3]

Occupancy (at Cmax) dose)
Brain FAAH
Occupancy (at trough, >80% 10 mg [3]

Day 1)

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
JNJ-42165279.

In Vitro FAAH Inhibition Assay

The potency of JNJ-42165279 against human and rat FAAH was determined using a
radiolabeled substrate assay.

Enzyme Source: Recombinant human or rat FAAH.

Substrate: [3H]Anandamide or [14C]Anandamide.[7][8]

Incubation: The enzyme is pre-incubated with varying concentrations of JNJ-42165279 for a
defined period (e.g., 60 minutes) at 37°C in a suitable buffer (e.g., Tris-HCI, pH 7.4).[1]

Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate.
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Termination: The reaction is stopped, typically by the addition of an organic solvent.

Detection: The amount of hydrolyzed product (e.g., [3H]ethanolamine or [14C]ethanolamine)
is quantified using liquid scintillation counting.[7]

Data Analysis: IC50 values are calculated by fitting the concentration-response data to a
sigmoidal dose-response curve.

In Vitro Selectivity and Off-Target Profiling

The selectivity of INJ-42165279 was assessed against a broad panel of targets to identify

potential off-target activities.

Target Panel: A comprehensive panel of over 50 targets, including G-protein coupled
receptors, ion channels, transporters, and various enzymes, was utilized.[1]

Assay Format: Radioligand binding assays or functional assays were employed depending
on the target.

Test Concentration: JNJ-42165279 was typically tested at a concentration of 10 pM.[1]

Data Analysis: The percentage of inhibition or activation relative to control was determined.

Cytochrome P450 (CYP) Inhibition Assay

The potential for INJ-42165279 to cause drug-drug interactions via CYP inhibition was

evaluated.

Enzyme Source: Human liver microsomes.[9][10]

CYP Isoforms: Key drug-metabolizing isoforms such as CYP1A2, 2B6, 2C8, 2C9, 2C19,
2D6, and 3A4 were assessed.[9][10]

Methodology: A cocktail of isoform-specific probe substrates is incubated with human liver
microsomes in the presence and absence of INJ-42165279.[9]

Detection: The formation of specific metabolites from the probe substrates is monitored by
LC-MS/MS.[9]
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o Data Analysis: A decrease in the formation of a specific metabolite in the presence of JNJ-
42165279 indicates inhibition of the corresponding CYP isoform. IC50 values are then
determined.[9]

Preclinical In Vivo Efficacy: Spinal Nerve Ligation (SNL)
Model of Neuropathic Pain

The analgesic efficacy of INJ-42165279 was evaluated in a rat model of neuropathic pain.

Animal Model: Adult male Sprague-Dawley rats.[11]

o Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[11]
[12] This procedure induces mechanical allodynia, a state of pain in response to a normally
non-painful stimulus.

o Behavioral Testing (Mechanical Allodynia): The paw withdrawal threshold in response to
mechanical stimulation is assessed using von Frey filaments.[6][13] Animals are placed on a
wire mesh platform, and calibrated filaments of increasing force are applied to the plantar
surface of the hind paw. The force at which the animal withdraws its paw is recorded as the
paw withdrawal threshold.

e Dosing: JNJ-42165279 is administered orally at various doses.[1]

o Data Analysis: The reversal of tactile allodynia is expressed as the percentage of the
maximum possible effect (%MPE). The ED90 (the dose required to produce 90% of the
maximum effect) is calculated.[1]
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Fig. 2: Experimental Workflow for the SNL Model.

Clinical Brain FAAH Occupancy: Positron Emission
Tomography (PET)

The extent and duration of FAAH inhibition in the human brain were quantified using PET

imaging.
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e PET Tracer: [11C]MK-3168, a selective and reversible radiolabeled FAAH inhibitor.[3][14]

» Study Design: Healthy volunteers underwent PET scans at baseline and after single or
multiple oral doses of JNJ-42165279.[3]

e Imaging Protocol: Dynamic PET scans were acquired following the intravenous injection of
[11C]MK-3168.[3]

o Data Analysis: The total distribution volume (VT) of the tracer in the brain was determined
using kinetic modeling. FAAH occupancy was calculated as the percentage reduction in VT
after INJ-42165279 administration compared to baseline.[3][15]

Quantification of Fatty Acid Amides in Plasma and
Cerebrospinal Fluid (CSF)

The pharmacodynamic effects of INJ-42165279 on endogenous FAA levels were assessed in
clinical studies.

o Sample Collection: Plasma and CSF samples were collected from healthy volunteers at
various time points before and after INJ-42165279 administration.[3]

¢ Analytical Method: Ultra-high performance liquid chromatography-tandem mass
spectrometry (UHPLC-MS/MS) was used for the simultaneous quantification of AEA, OEA,
and PEA.[16][17][18]

» Sample Preparation: A liquid-liquid extraction procedure is typically employed to isolate the
FAAs from the biological matrix.[18]

» Data Analysis: The concentrations of each FAA were determined by comparing the peak
areas to those of a standard curve generated with known amounts of the analytes.

Conclusion

JNJ-42165279 is a potent, selective, and orally bioavailable FAAH inhibitor with a well-defined
pharmacological profile. Preclinical studies have demonstrated its ability to engage its target in
the brain and periphery, leading to elevations in endocannabinoid levels and efficacy in a model
of neuropathic pain. Clinical studies in healthy volunteers have confirmed its pharmacokinetic
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and pharmacodynamic properties, including high brain FAAH occupancy at clinically relevant
doses. These findings support the ongoing clinical development of JNJ-42165279 for the
treatment of neuropsychiatric disorders. This technical guide provides a foundational
understanding of the key pharmacological properties of INJ-42165279 for researchers and
drug development professionals.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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